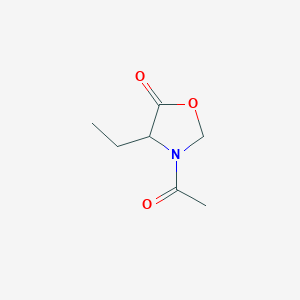
3-Acetyl-4-ethyloxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-ethyloxazolidin-5-one: is a five-membered heterocyclic compound. Its chemical formula is C6H9NO3 (systematic name: 3-acetyl-4-ethyl-1,3-oxazolidin-5-one). This compound contains an oxazolidinone ring, which consists of a nitrogen and an oxygen atom within the five-membered ring. The presence of sulfur enhances its pharmacological properties, making it a valuable moiety in drug design .
Métodos De Preparación
a. Synthetic Routes: Several synthetic approaches exist for preparing 3-acetyl-4-ethyloxazolidin-5-one. One method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid (PTSA) (Scheme 1) . This approach provides derivatives of thiazolidin-4-one, including our target compound.
b. Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis can be scaled up for commercial purposes.
Análisis De Reacciones Químicas
3-Acetyl-4-ethyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Substitution: Substituents can be introduced at the acetyl or ethyl positions. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry:
Anticancer: Researchers explore its potential as an anticancer agent due to its heterocyclic scaffold.
Antimicrobial: Investigations focus on its antibacterial and antifungal properties.
Neuroprotective: Its pharmacological effects on neural health are of interest.
Synthetic Intermediates: It serves as a building block for more complex molecules.
Drug Design: Scientists use it as a scaffold for designing novel drugs.
Mecanismo De Acción
The precise mechanism of action for 3-acetyl-4-ethyloxazolidin-5-one remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While 3-acetyl-4-ethyloxazolidin-5-one is unique in its structure, similar compounds include other oxazolidinones and thiazolidines.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-acetyl-4-ethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO3/c1-3-6-7(10)11-4-8(6)5(2)9/h6H,3-4H2,1-2H3 |
Clave InChI |
UVWCGEPIHXVVII-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)OCN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















